molecular formula C19H18N4O4 B2806058 (2R,3S)-(Fmoc-amino)-3-azidobutyric acid CAS No. 1932349-21-7

(2R,3S)-(Fmoc-amino)-3-azidobutyric acid

Cat. No. B2806058
CAS RN: 1932349-21-7
M. Wt: 366.377
InChI Key: LLJMYBCJYQGZOS-APPDUMDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3S)-(Fmoc-amino)-3-azidobutyric acid” is a chemical compound with the molecular formula C19H18N4O4 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular weight of “(2R,3S)-(Fmoc-amino)-3-azidobutyric acid” is 366.377. It appears as a white crystalline powder .


Physical And Chemical Properties Analysis

“(2R,3S)-(Fmoc-amino)-3-azidobutyric acid” has a molecular weight of 366.377. It appears as a white crystalline powder . The melting point is between 142-148 °C .

Scientific Research Applications

Synthesis and Peptide Applications

(2R,3S)-(Fmoc-amino)-3-azidobutyric acid, as a variant of Fmoc amino acid azides, is employed in the synthesis of peptides. Babu et al. (2000) describe its synthesis from protected amino acid and sodium azide, highlighting its stability and utility in peptide synthesis (Babu, Ananda, & Vasanthakumar, 2000). Similarly, Busnel et al. (2005) discuss its use in solid-phase synthesis of "mixed" peptidomimetics, employing Fmoc-protected aza-beta3-amino acids and alpha-amino acids (Busnel, Bi, Dali, Cheguillaume, Chevance, Bondon, Muller, & Baudy-Floc’h, 2005).

Bio-inspired Functional Materials

The Fmoc group, integral to (2R,3S)-(Fmoc-amino)-3-azidobutyric acid, has been explored for developing bio-inspired functional materials. Tao et al. (2016) review the self-organization of Fmoc-modified amino acids and short peptides, including their applications in cell cultivation, bio-templating, and drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Biomimetic Stereoselective Formation

Zhou and van der Donk (2002) utilized a variant of this compound, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine, in the synthesis of peptides for biomimetic cyclization, contributing to understanding lantibiotic synthesis (Zhou & van der Donk, 2002).

properties

IUPAC Name

(2R,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-APPDUMDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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